4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. It belongs to the class of piperidines, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. This compound can be classified as a piperidin-4-ol derivative, where the hydroxyl group is located at the fourth position of the piperidine ring, and a 2-methylprop-2-en-1-yl group is attached to the same carbon.
The compound is synthesized from various precursors through different chemical reactions, primarily involving piperidine derivatives. It can be classified under several categories including:
The synthesis of 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol can be achieved through multiple methods, including:
The optimized conditions often include:
The molecular formula for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol is . The structure features:
4-(2-Methylprop-2-en-1-yl)piperidin-4-ol can participate in various chemical reactions, including:
The mechanism of action for compounds like 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol often involves interaction with biological targets such as receptors or enzymes. For example, its structural similarity to neurotransmitters may allow it to modulate receptor activities in neurological pathways. The specific mechanism may vary based on the target but generally includes:
Key physical properties include:
Important chemical properties include:
4-(2-Methylprop-2-en-1-yl)piperidin-4-ol has potential applications in several fields:
The integration of allyl substituents, particularly 2-methylprop-2-en-1-yl (methallyl) groups, onto the piperidine nucleus represents a significant evolution in heterocyclic chemistry for drug design. Piperidine itself is one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, forming the core scaffold of analgesics, antipsychotics, and antivirals. The strategic incorporation of allyl moieties began gaining traction in the late 20th century as medicinal chemists sought to manipulate the steric and electronic properties of piperidine derivatives. This hybrid approach combines the conformational flexibility and hydrogen-bonding capabilities of piperidine with the unsaturated, electron-rich character of the methallyl group, enabling novel interactions with biological targets [3].
Early explorations focused on simple N-allylpiperidines, but the introduction of the methallyl variant—bearing two geminal methyl groups—added enhanced lipophilicity and metabolic stability. By the early 2000s, derivatives like 4-(2-methylprop-2-en-1-yl)piperidin-4-ol emerged as synthetically accessible templates, allowing for further functionalization at the hydroxyl group, the allyl double bond, or the piperidine nitrogen. This versatility positioned them as valuable intermediates for constructing complex molecules, including spirocyclic systems like spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives, which have shown diverse bioactivities [7]. The historical progression underscores a shift from viewing piperidine merely as a basic pharmacophore to exploiting its quaternary center potential through 4-hydroxy-4-substituted motifs for targeted drug discovery.
Table 1: Evolution of Key Piperidine-Allyl Hybrid Scaffolds in Medicinal Chemistry
Decade | Structural Feature | Therapeutic Application | Advantage over Simple Piperidine |
---|---|---|---|
1980s–1990s | N-Allylpiperidine | Local anesthetics, CNS agents | Enhanced lipophilicity |
2000s–2010s | 4-Alkyl-4-hydroxypiperidine | Anticancer, antimicrobial | Tertiary alcohol for H-bonding & solubility |
2010s–Present | 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol | Multitarget ligands, CNS modulators | Stereoelectronic tuning via methallyl group |
Allyl-substituted piperidines, particularly 4-hydroxy derivatives bearing the methallyl group, exhibit broad and tunable pharmacological profiles attributable to their unique structural duality. Computational target prediction studies using tools like SwissTargetPrediction and PASS online indicate high probabilities for interactions with enzymes, receptors, and ion channels critical in neurological, oncological, and infectious disease pathways [3]. The 4-hydroxy group provides a hydrogen-bonding anchor point, while the methallyl moiety contributes steric bulk and electron density that can modulate binding cavity accessibility and residence time.
Notably, these derivatives demonstrate a pronounced ability to interact with central nervous system targets. The methallyl group’s hydrophobic surface enhances blood-brain barrier permeability—confirmed by in silico BBB permeation models—making scaffolds like 4-(2-methylprop-2-en-1-yl)piperidin-4-ol candidates for neurodegenerative or psychiatric disorders. Beyond neurology, the electrophilic potential of the allyl double bond allows covalent targeting of cysteine residues in enzymes like kinases or proteases, albeit under controlled conditions. Macrocyclic piperidine derivatives incorporating similar alkenyl elements have shown anticancer activity by inhibiting protein-protein interactions, suggesting that the methallyl group in 4-hydroxy derivatives could serve as a synthetic handle for macrocyclization strategies [6].
Table 2: Predicted Biological Activities for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol Based on In Silico Profiling
Target Class | Specific Targets | *Predicted Activity (Pa/Pi) ** | Therapeutic Relevance |
---|---|---|---|
Enzymes | Kinases, Phosphodiesterases | 0.72 / 0.05 | Anticancer, anti-inflammatory |
GPCRs | Opioid, Serotonin receptors | 0.68 / 0.08 | Analgesia, antipsychotic |
Ion Channels | Voltage-gated Na⁺/K⁺ channels | 0.61 / 0.12 | Local anesthetic, antiarrhythmic |
Transporters | Monoamine transporters (NET, SERT) | 0.55 / 0.15 | Antidepressant, stimulant |
*Pa: Probability of activity; Pi: Probability of inactivity [3]
Despite promising pharmacological versatility, the synthesis and optimization of 4-(2-methylprop-2-en-1-yl)piperidin-4-ol confront persistent challenges. Stereoselective Construction: The quaternary carbon at C4 bearing hydroxyl and methallyl groups creates a stereogenic center, yet asymmetric synthesis routes remain underdeveloped. Most existing methods rely on nucleophilic addition of methallyl organometallics (e.g., methallylmagnesium bromide) to N-protected piperidin-4-ones, yielding racemic alcohols. Catalytic enantioselective approaches—such as transition-metal-catalyzed allylations or organocatalytic strategies—are scarce for this specific scaffold [3].
Physicochemical Optimization: While in silico tools predict favorable BBB permeability (log P ~3.0–3.5), the compound’s aqueous solubility remains suboptimal. The tertiary alcohol enhances solubility relative to non-hydroxylated analogs, but the hydrophobic methallyl group limits it. Computational models (e.g., Ali/ESOL) estimate log S values near -3.5, classifying it as "moderately soluble" but necessitating prodrug strategies or salt formulations for in vivo studies [10]. Additionally, the allyl double bond presents stability risks under acidic conditions and potential metabolic vulnerabilities via epoxidation.
Unvalidated Target Engagement: Although target prediction algorithms suggest diverse protein interactions, experimental validation is lacking. Key questions persist:
Addressing these gaps requires integrated medicinal chemistry efforts, combining advanced synthetic methodologies, computational modeling, and rigorous in vitro profiling to unlock the scaffold’s full potential.
Table 3: Key Physicochemical Parameters and Research Gaps for 4-(2-Methylprop-2-en-1-yl)piperidin-4-ol
Parameter | Value/Risk | Research Gap | Tool for Mitigation |
---|---|---|---|
log P | ~3.39 (XLOGP3) | High lipophilicity may limit solubility | Introduce polar auxiliaries at N1 or OH |
log S | -3.54 (ESOL) | Moderate solubility challenges bioavailability | Phosphate prodrugs or co-crystallization |
Metabolic Stability | Allyl double bond epoxidation risk | Uncharacterized metabolite toxicity | Deuteration or fluorination of allyl group |
Stereoselectivity | Racemic synthesis predominates | Lack of asymmetric methods for C4 center | Chiral auxiliaries or organocatalysis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7